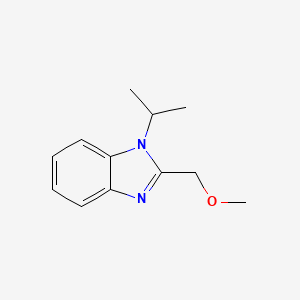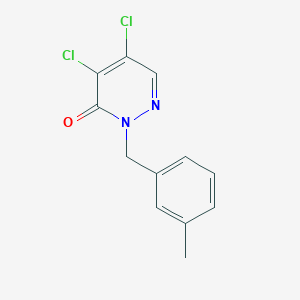![molecular formula C17H19N3O4 B5855353 N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in cancer patients.
Mécanisme D'action
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of tankyrase, which is a key regulator of the Wnt signaling pathway. Tankyrase is responsible for the degradation of a protein called Axin, which is a negative regulator of the Wnt pathway. By inhibiting tankyrase, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide stabilizes Axin and thereby inhibits the Wnt pathway. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have potent anti-tumor activity in preclinical studies. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its specificity for tankyrase, which makes it a useful tool for studying the Wnt signaling pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and application of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential direction is the use of this compound in combination with other anti-cancer agents, in order to enhance its anti-tumor activity. Another potential direction is the development of more potent and soluble analogs of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, which could be used in a wider range of experimental settings. Finally, the clinical development of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is ongoing, and further studies will be needed to evaluate its safety and efficacy in cancer patients.
Méthodes De Synthèse
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of pyridinecarboximidamide, which is reacted with 3,4-diethoxybenzoyl chloride to form the intermediate product. This intermediate is then further reacted with various reagents to produce the final product, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound works by inhibiting a specific enzyme called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt pathway is known to play a critical role in the development and progression of many types of cancer.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-8-7-12(10-15(14)23-4-2)17(21)24-20-16(18)13-6-5-9-19-11-13/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPZKMOJGLFANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-diethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)